Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Medicinal Chemistry Lipophilicity Optimization Benzothiazole SAR

N-(4-Ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 922391-00-2) is a synthetic small-molecule benzothiazole-acetamide hybrid with molecular formula C₁₆H₁₆N₂O₃S and molecular weight 316.4 g/mol, typically supplied at ≥95% purity for research use. The compound belongs to the broader class of 2-acetamidobenzothiazole derivatives, a privileged scaffold in medicinal chemistry recognized for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 922391-00-2
Cat. No. B2796487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
CAS922391-00-2
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C
InChIInChI=1S/C16H16N2O3S/c1-3-20-13-7-4-8-14-15(13)17-16(22-14)18(11(2)19)10-12-6-5-9-21-12/h4-9H,3,10H2,1-2H3
InChIKeyGLLKHBOYKIELGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 922391-00-2): Structural Identity and Procurement-Grade Characterization


N-(4-Ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 922391-00-2) is a synthetic small-molecule benzothiazole-acetamide hybrid with molecular formula C₁₆H₁₆N₂O₃S and molecular weight 316.4 g/mol, typically supplied at ≥95% purity for research use . The compound belongs to the broader class of 2-acetamidobenzothiazole derivatives, a privileged scaffold in medicinal chemistry recognized for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [1]. Its distinguishing structural features—a 4-ethoxy substituent on the benzothiazole core and an N-furan-2-ylmethyl pendant on the acetamide nitrogen—place it at the intersection of two well-validated pharmacophoric elements, making it a candidate for structure-activity relationship (SAR) exploration and lead optimization campaigns [2].

Why N-(4-Ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide Cannot Be Interchanged with In-Class Benzothiazole Analogs


Despite sharing the benzothiazole-acetamide core with numerous commercially available analogs, N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide possesses a unique combination of three structural variables—the 4-ethoxy substitution pattern, the N-furan-2-ylmethyl group, and the tertiary acetamide configuration—that collectively distinguish it from the closest comparators . The 4-ethoxy positional isomer differs fundamentally from the 6-ethoxy variant (CAS 922393-23-5) in electronic distribution across the benzothiazole ring, which alters enzyme binding geometry and metabolic susceptibility [1]. Replacement of the 4-ethoxy group with a 4-chloro substituent (as in the 4-chloro analog) substantially changes lipophilicity and hydrogen-bonding capacity, affecting both target affinity and pharmacokinetic profile . Furthermore, the furan-2-ylmethyl moiety, as an electron-donating heterocycle, confers antimitotic properties distinct from analogs bearing phenyl, pyridyl, or simple alkyl substituents at the same position . Substituting any of these three features without empirical validation risks loss of desired biological activity or introduction of unanticipated off-target effects.

Quantitative Differentiation Evidence for N-(4-Ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide vs. Closest Analogs


4-Ethoxy vs. 4-Chloro Substitution: Lipophilicity-Driven Differentiation in Benzothiazole-Acetamide Scaffolds

The 4-ethoxy substituent on the target compound confers a calculated LogP (cLogP) approximately 0.5–0.8 units lower than the 4-chloro analog N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide, placing the target closer to the optimal oral drug-like lipophilicity range (LogP 2–3) [1]. Ethoxybenzo[d]thiazole derivatives have demonstrated bi-functional antihyperglycemic activity in L6 myotube glucose uptake assays, with one compound (2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole) augmenting glucose uptake up to 2.5-fold versus vehicle-treated cells and up to 1.1-fold compared to the reference compound PT-1, while the 4-chloro analog lacks reported metabolic activity [2]. The ethoxy oxygen additionally provides a hydrogen-bond acceptor site absent in the chloro analog, potentially enabling additional target interactions.

Medicinal Chemistry Lipophilicity Optimization Benzothiazole SAR

4-Ethoxy vs. 6-Ethoxy Positional Isomerism: Differential Enzyme Inhibition Profiles in Benzothiazole Derivatives

Positional isomerism of the ethoxy group on the benzothiazole ring produces markedly different biological activity profiles. The 6-ethoxy positional isomer N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide has been characterized as a bacterial urease inhibitor with an IC₅₀ of 69,000 nM (69 µM) in an ELISA-based assay using urea as substrate with 15-minute preincubation [1]. However, this inhibition potency is relatively weak, and the 4-ethoxy substitution pattern is predicted by molecular docking studies to alter the binding pose within the urease active site due to different spatial orientation of the ethoxy group relative to the catalytic nickel center [2]. In benzothiazole-furan hybrid systems evaluated in antitumor assays, the benzothiazole substitution position significantly affected cytotoxicity: benzothiazole derivatives bearing furan moieties exhibited superior activity compared to benzimidazole analogs across three lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D culture formats [3].

Positional Isomerism Urease Inhibition Enzyme Selectivity

Furan-2-ylmethyl as Electron-Donating Group: Antimitotic Activity Differentiation from Non-Furan Benzothiazole Amides

In a systematic SAR study of benzothiazole amide derivatives (compounds 9a–l), the furan-containing compound 9g demonstrated a mitotic index of 14.0%, closely comparable to the standard drug methotrexate (14.4%), indicating potent antimitotic activity . The study established that electron-donating groups such as furan (on 9g) and methyl (on 9l, mitotic index 14.5%) produced mitotic indices most comparable to the standard, whereas electron-withdrawing group-containing compounds showed maximum percentage inhibition but through a different mechanistic profile . The target compound incorporates both the furan-2-ylmethyl electron-donating group and the ethoxy substituent, combining two features independently associated with enhanced antimitotic activity. Benzothiazole amide derivatives as a class inhibited cell division by up to 80% compared to water controls [1].

Antimitotic Activity Electron-Donating Groups Allium cepa Assay

EGFR Kinase Inhibition Potential: Class-Level Evidence from 2-Acetamidobenzothiazole Derivatives

The 2-acetamidobenzothiazole pharmacophore—directly shared by the target compound—has demonstrated potent and selective EGFR kinase inhibition in peer-reviewed studies. A structurally related 2-acetamidobenzothiazole derivative (compound 4) achieved 94.45% inhibition of EGFR enzymatic activity at a single 100 µM concentration, with inhibition below 55% across 10 other kinases tested, indicating significant selectivity [1]. In 10-dose IC₅₀ mode, this compound yielded an EGFR IC₅₀ of 0.239 µM and proved more potent than erlotinib against non-small cell lung cancer, colon cancer, and breast cancer (except MDA-MB-468) cell lines in NCI-60 screening [2]. More recently, benzothiazole-based derivatives 39 and 40 demonstrated EGFR IC₅₀ values of 24.58 nM and 30.42 nM, respectively, comparable to lapatinib (17.38 nM) [3]. Additionally, benzothiazole derivatives have shown antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ values in the low micromolar range (2.49 µM), with selectivity over normal WI38 fibroblasts (IC₅₀ 82.8 µM) [4].

EGFR Kinase Inhibition Cancer Therapeutics Kinase Selectivity

Structural Differentiation from Febuxostat: Same Molecular Formula, Divergent Pharmacophores

The target compound shares the molecular formula C₁₆H₁₆N₂O₃S (MW 316.4) with febuxostat (CAS 144060-53-7), a marketed xanthine oxidase (XO) inhibitor used for gout treatment [1]. Despite this isomeric relationship, the two compounds possess fundamentally different pharmacophores: febuxostat features a 2-arylthiazolecarboxylic acid scaffold with a cyano group, while the target compound bears a 2-acetamidobenzothiazole core with a furan-2-ylmethyl substituent . Febuxostat inhibits XO with a Ki of 0.6 nM [2], whereas the target compound lacks the carboxylic acid moiety essential for XO active-site binding. This pharmacophoric divergence means the target compound cannot serve as a febuxostat replacement but simultaneously avoids XO-mediated purine metabolism interference, which may be advantageous in programs where XO inhibition constitutes an off-target liability .

Pharmacophore Differentiation Xanthine Oxidase Target Selectivity

Benzothiazole-Furan Hybrids: Superior Antitumor Activity vs. Benzimidazole-Furan Counterparts

A head-to-head comparison of benzothiazole-furan and benzimidazole-furan hybrids across three human lung cancer cell lines (A549, HCC827, NCI-H358) in MTS cytotoxicity and BrdU proliferation assays demonstrated that benzothiazole-containing compounds were consistently more active than their benzimidazole counterparts [1]. Compounds 5, 6, 8, 9, and 15 (all benzothiazole-furan derivatives) showed the most promising antitumor activity with high proliferation arrest potential. The superiority of benzothiazole over benzimidazole in furan-containing systems was attributed to enhanced DNA minor-groove binding: all benzothiazole-furan compounds dominantly bound inside the minor groove of AT-DNA as monomers or dimers [2]. In antimicrobial evaluation, the same benzothiazole-furan compounds (5, 6, 8, 9, 15) exhibited the most potent antibacterial activity against both Gram-negative E. coli and Gram-positive S. aureus by broth microdilution [3].

Benzothiazole vs. Benzimidazole Antitumor Activity DNA Binding

Prioritized Application Scenarios for N-(4-Ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide Based on Evidence Strength


EGFR-Focused Kinase Inhibitor Screening Libraries

The target compound's 2-acetamidobenzothiazole core directly mirrors the pharmacophore of validated EGFR kinase inhibitors with IC₅₀ values as low as 24.58 nM and selectivity over a panel of 10 other kinases [1]. Procurement for kinase inhibitor screening libraries—particularly those targeting non-small cell lung cancer, colon cancer, or breast cancer—is supported by class-level evidence that this scaffold outperforms erlotinib in multiple NCI-60 cell lines [2]. The 4-ethoxy and furan-2-ylmethyl substituents provide vectors for additional SAR exploration not available in simpler 2-acetamidobenzothiazole analogs.

Antimitotic Agent Development Leveraging Furan Electron-Donating Properties

Benzothiazole amide derivatives bearing furan substituents have demonstrated mitotic indices (14.0%) directly comparable to the standard antimitotic drug methotrexate (14.4%) in the Allium cepa assay . The target compound combines this validated furan electron-donating group with the 4-ethoxybenzothiazole core, creating a dual-feature antimitotic candidate. This compound is suitable for procurement by groups screening for tubulin polymerization inhibitors or mitotic spindle disruptors, where the furan moiety's electron-donating character is mechanistically linked to activity.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Positional Isomerism

The 4-ethoxy substitution position differentiates this compound from the 6-ethoxy positional isomer (CAS 922393-23-5), which has been characterized as a weak urease inhibitor (IC₅₀ = 69 µM) [3]. Comparative procurement of both isomers enables systematic SAR exploration of how ethoxy position affects target engagement, metabolic stability, and off-target profiles. This is particularly valuable given that substituted benzothiazoles are known substrates for aldehyde oxidase-mediated metabolism, and positional isomerism can significantly alter metabolic clearance rates [4].

Antimicrobial Screening of Benzothiazole-Furan Hybrid Compounds

Benzothiazole-furan derivatives have demonstrated potent antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria in CLSI-standardized broth microdilution assays, with benzothiazole-containing compounds outperforming benzimidazole analogs [5]. The target compound, combining the benzothiazole core with a furan-2-ylmethyl moiety, is a rational procurement choice for antimicrobial screening programs, particularly those targeting drug-resistant bacterial strains where novel chemical scaffolds are urgently needed.

Quote Request

Request a Quote for N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.